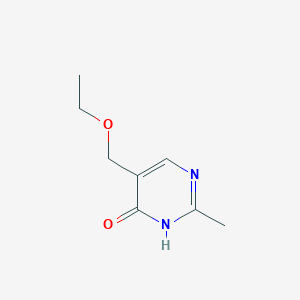

5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

Description

Properties

IUPAC Name |

5-(ethoxymethyl)-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-5-7-4-9-6(2)10-8(7)11/h4H,3,5H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYODRJLKUEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN=C(NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279554 | |

| Record name | 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5423-97-2 | |

| Record name | NSC51127 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51126 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC13143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(ethoxymethyl)-2-methylpyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis pathway for 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

An In-Depth Technical Guide to the Synthesis of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one

Introduction

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its substituted pyrimidinone core is a common scaffold in a variety of biologically active molecules. This guide provides a comprehensive, step-by-step pathway for the synthesis of this target molecule, designed for an audience of researchers, scientists, and drug development professionals. The presented synthesis is a robust, three-step process commencing with the well-established Biginelli reaction, followed by reduction and subsequent etherification. This document provides not only the procedural details but also the underlying scientific rationale for the selection of reagents and reaction conditions, ensuring a thorough understanding of the synthetic route.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved in three primary steps starting from readily available commercial reagents. The overall transformation is depicted below:

Caption: Overall three-step synthesis pathway for this compound.

Step 1: Synthesis of Ethyl 2-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate via Biginelli Reaction and Subsequent Oxidation

The initial step involves the construction of the pyrimidinone ring system with a carboxylate group at the 5-position. This is achieved through a modified Biginelli reaction, a one-pot cyclocondensation, followed by an oxidation step to furnish the aromatic pyrimidine ring.

Biginelli Reaction: One-Pot Cyclocondensation

The Biginelli reaction is a multicomponent reaction that efficiently produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea under acidic catalysis.[1][2] In this synthesis, acetaldehyde, ethyl acetoacetate, and urea are condensed.

Reaction Scheme:

Caption: Biginelli condensation to form the dihydropyrimidinone intermediate.

Experimental Protocol:

-

To a mixture of urea (0.1 mole), acetaldehyde (0.1 mole), and ethyl acetoacetate (0.1 mole) in ethanol, add a few drops of concentrated hydrochloric acid as a catalyst.[2]

-

Reflux the reaction mixture for 3-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water with stirring.

-

Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 2,6-dimethyl-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate.

Oxidation to Ethyl 2-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate

The dihydropyrimidine ring from the Biginelli reaction is then aromatized to the desired pyrimidinone. A variety of oxidizing agents can be employed for this purpose.

Reaction Scheme:

Caption: Oxidation of the dihydropyrimidinone to the pyrimidinone.

Experimental Protocol:

-

Dissolve the dried dihydropyrimidinone from the previous step in a suitable solvent such as acetonitrile.

-

Add an oxidizing agent, for example, ceric ammonium nitrate (CAN), portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | Acetaldehyde, Ethyl acetoacetate, Urea | [2] |

| Catalyst | Concentrated HCl | [2] |

| Solvent | Ethanol | [2] |

| Reaction Time | 3-4 hours | [2] |

| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) | — |

| Yield | Moderate to high | [2] |

Step 2: Reduction of the Ester to a Hydroxymethyl Group

The second step focuses on the selective reduction of the ester group at the 5-position of the pyrimidinone ring to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3]

Reaction Scheme:

Caption: Reduction of the C5-ester to a hydroxymethyl group.

Experimental Protocol:

-

Dissolve the ethyl 2-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylate (2 mmol) in anhydrous tetrahydrofuran (THF) (20 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Cool the mixture to 0 °C in an ice bath.

-

Gradually add lithium aluminum hydride (LiAlH₄) (5 mmol) in small portions to the stirred solution.[3]

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [3] |

| Solvent | Tetrahydrofuran (THF) | [3] |

| Temperature | 0 °C | [3] |

| Reaction Time | 1 hour | [3] |

| Yield | High | [3] |

Step 3: Williamson Ether Synthesis for Ethoxymethylation

The final step is the conversion of the 5-(hydroxymethyl) group to the desired 5-(ethoxymethyl) ether. The Williamson ether synthesis is a reliable method for this purpose, involving the formation of an alkoxide followed by its reaction with an ethyl halide.[4][5][6][7][8]

Reaction Scheme:

Caption: Williamson ether synthesis to form the final product.

Experimental Protocol:

-

Dissolve 5-(hydroxymethyl)-2-methylpyrimidin-4(3H)-one in anhydrous THF in a flask under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench it by the careful addition of water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product, this compound, by column chromatography on silica gel.

| Parameter | Value | Reference |

| Base | Sodium hydride (NaH) | [6] |

| Ethylating Agent | Ethyl iodide | [4][8] |

| Solvent | Tetrahydrofuran (THF) | — |

| Temperature | 0 °C to room temperature | — |

| Yield | Good to excellent | [5] |

Conclusion

The synthesis of this compound has been presented as a robust and efficient three-step process. This guide provides detailed experimental protocols and the underlying chemical principles for each transformation. By following this comprehensive pathway, researchers can reliably synthesize this valuable pyrimidinone derivative for further investigation in various fields of chemical and pharmaceutical sciences. The methodologies described are based on well-established and reliable chemical reactions, ensuring a high degree of success for the intended scientific audience.

References

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6948. Available at: [Link]

-

Synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5- carboxylate in the presence of reused Punica granatum peel … - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Williamson ether synthesis - Grokipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Williamson Ether Synthesis - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 14, 2026, from [Link]

-

Williamson ether synthesis - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - OMICS International. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

- 1. Ethyl 4-(furan-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. mdpi.com [mdpi.com]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

chemical properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

An In-Depth Technical Guide to the Chemical Properties of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry and chemical biology, forming the core of nucleobases like cytosine, thymine, and uracil.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The pyrimidin-4(3H)-one tautomer, in particular, is a "privileged scaffold" that offers a unique combination of hydrogen bonding capabilities and structural rigidity, making it an ideal candidate for interaction with various biological targets such as protein kinases.[4][5] This guide provides a comprehensive technical overview of the chemical properties of a specific derivative, this compound, a compound of interest for researchers in synthetic chemistry and drug discovery. While this specific molecule is not extensively documented in public databases, its properties can be reliably inferred from the well-established chemistry of the pyrimidinone core and its constituent functional groups.

Chemical Identity and Structure

Properly identifying a chemical entity is the first step in any rigorous scientific investigation. The structural and electronic attributes of this compound define its reactivity and potential biological interactions.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | Not assigned |

| Molecular Formula | C₈H₁₂N₂O₂ |

| Molecular Weight | 168.19 g/mol |

| SMILES | CCOCc1c(C)nc(O)nc1 |

| InChI | InChI=1S/C8H12N2O2/c1-3-12-5-6-4-9-7(2)10-8(6)11/h4H,3,5H2,1-2H3,(H,9,10,11) |

| InChIKey | Predicted: BXIYDBRRXLAJSL-UHFFFAOYSA-N |

Diagram 1: 2D Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 140 - 160 | Influences formulation and stability. |

| Boiling Point (°C) | > 300 (decomposes) | Relevant for purification and stability under thermal stress. |

| LogP (o/w) | 0.5 ± 0.3 | Indicates lipophilicity; crucial for membrane permeability and oral bioavailability.[3] |

| pKa (acidic) | 8.5 ± 0.5 (N3-H) | Governs ionization state at physiological pH, affecting solubility and receptor binding.[1] |

| pKa (basic) | 2.0 ± 0.5 (N1) | Influences salt formation and behavior in acidic environments like the stomach.[1] |

| Aqueous Solubility | Moderately soluble | Affects dissolution, absorption, and formulation options. |

| Polar Surface Area (Ų) | 58.6 | Impacts cell membrane permeability and interactions with polar residues in binding pockets. |

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of 5-substituted-2-methylpyrimidin-4(3H)-ones can be efficiently achieved through the condensation of an amidine with a suitably substituted β-ketoester or equivalent precursor. A robust and logical approach for synthesizing the title compound involves a classical pyrimidine synthesis.

Protocol 1: Synthesis of this compound

-

Reactant Preparation:

-

Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Add acetamidine hydrochloride (1.0 equivalent) to the solution and stir for 30 minutes at room temperature to form the free base.

-

-

Condensation Reaction:

-

To the stirred suspension of acetamidine, add ethyl 2-(ethoxymethyl)-3-oxobutanoate (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) to a pH of ~7.

-

Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.

-

The resulting residue can be partitioned between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

-

Caption: Logical relationships in designing drugs with the pyrimidinone core.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling heterocyclic research chemicals should be strictly followed. [7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. [7][8]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [7]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents. [8]* Fire: The compound is expected to be a combustible solid. Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. [7][8]* Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its chemical properties, derived from the versatile pyrimidin-4(3H)-one scaffold, make it an attractive candidate for the development of novel kinase inhibitors and other targeted therapeutics. The synthetic route is straightforward, and its chemical behavior is well-understood based on established principles of organic chemistry. Further investigation into the biological activity of this specific molecule is warranted and could lead to the discovery of new lead compounds for drug development programs.

References

-

Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1875-1891. [Link]

-

PYRIMIDINE 99% Safety Data Sheet. (2019). Loba Chemie. Retrieved January 10, 2026, from [Link]

-

Sharma, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

-

Adefegha, S. A., & Omojokun, O. S. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]

-

Pyrido(4,3-d)pyrimidin-4(3H)-one. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. ResearchGate. [Link]

-

5-(ETHOXYMETHYL)-2-METHYL-4-PYRIMIDINAMINE. (n.d.). FDA Global Substance Registration System. Retrieved January 10, 2026, from [Link]

-

Al-wsabie, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

-

Ghorab, M. M., et al. (2015). Synthesis of Novel 2-(Substituted amino)alkylthiopyrimidin-4(3H)-ones as Potential Antimicrobial Agents. Molecules, 20(10), 17836-17848. [Link]

-

Pathak, D., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Medicinal Chemistry. [Link]

-

Kumar, R., et al. (1992). Synthesis of 5-alkoxymethyl derivatives of 3'-amino-2',3'-dideoxyuridine and evaluation of their activity against HIV and cancer. Acta Chemica Scandinavica, 46, 77-81. [Link]

-

Abdel-Sattar, E. A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4935. [Link]

-

Wang, Y., et al. (2021). Solvothermal Synthesis of Multiple Dihydropyrimidinones at a Time as Inhibitors of Eg5. Molecules, 26(7), 2049. [Link]

-

1-[4-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-2H-pyridine-4-carboxylic acid. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Espinosa, J. F., & Marco-Contelles, J. (2022). Chemo- and Regioselective Synthesis of 3,4-Dihydropyrimidin-4-ones from 4,5-Dihydro-1,2,4-oxadiazoles and Chromium Alkoxy Alkynyl Fischer Carbene Complexes. The Journal of Organic Chemistry, 87(23), 15638-15648. [Link]

-

Shkurko, O. P., et al. (1979). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Chemistry of Heterocyclic Compounds, 15(12), 1334-1337. [Link]

-

Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

-

1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(methyl-t)pyrimidine-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). University of Wisconsin-Madison. Retrieved January 10, 2026, from [Link]

-

2-(Ethoxymethyl)-4-(4-fluorophenyl)-3-(2-(2-hydroxyphenoxy)pyrimidin-4-YL)isoxazol-5(2H)-one. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Sýkorová, V., et al. (2018). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. Organic & Biomolecular Chemistry, 16(23), 4346-4357. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. Retrieved January 10, 2026, from [Link]

-

NMR, mass spectroscopy, IR - finding compound structure? (2019). ResearchGate. Retrieved January 10, 2026, from [Link]

-

5-((4-(2-(5-Ethyl-2-pyridinyl)ethoxy)phenyl)methyl)-5-hydroxy-2,4-thiazolidinedione. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

4-Hydroxy-2-(hydroxymethyl)-5-methyl-3(2H)-furanone. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. lobachemie.com [lobachemie.com]

spectroscopic data (NMR, IR, Mass Spec) of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3h)-one

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Ethoxymethyl)-2-methylpyrimidin-4(3H)-one

Introduction

This compound is a substituted pyrimidinone, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrimidinone derivatives are known to exhibit a wide range of biological activities, making the precise elucidation of their structure paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthetic pathways. Spectroscopic analysis, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides the definitive toolkit for unambiguous structural confirmation.

While comprehensive, peer-reviewed spectral data for this specific molecule is not widely published, this guide leverages foundational spectroscopic principles and data from analogous structures to provide a predictive and expertly-grounded analysis of the expected spectral characteristics. This document is designed for researchers, scientists, and drug development professionals, offering a detailed framework for the interpretation and validation of this compound's structure.

Molecular Structure and Key Features

A thorough spectroscopic analysis begins with a clear understanding of the molecule's architecture. The structure of this compound contains several key functional groups and proton/carbon environments that will give rise to distinct spectroscopic signals.

Diagram 1: Annotated Molecular Structure

Caption: Labeled structure of this compound with proton environments designated (a-f).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure, we can predict the key signals in both the ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble, typically Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for pyrimidinone structures due to its ability to solubilize polar compounds and clearly resolve exchangeable N-H protons.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: The residual solvent peak can be used as a primary reference. Alternatively, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion and resolution.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show six distinct signals corresponding to the labeled proton environments.

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| a | -O-CH₂-CH₃ | ~1.15 | Triplet (t) | 3H | Aliphatic methyl group coupled to an adjacent methylene group (CH₂). |

| b | -O-CH₂ -CH₃ | ~3.50 | Quartet (q) | 2H | Methylene group deshielded by the adjacent oxygen atom and coupled to the methyl group. |

| c | C₅-CH₂ -O- | ~4.30 | Singlet (s) | 2H | Methylene group attached to the pyrimidinone ring at C₅ and deshielded by the ether oxygen. No adjacent protons for coupling. |

| d | C₂-CH₃ | ~2.30 | Singlet (s) | 3H | Methyl group attached to the C=N portion of the ring. No adjacent protons for coupling. |

| e | N₃-H | ~11.5 - 12.5 | Broad Singlet (br s) | 1H | Amide/lactam proton, often broad due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent and concentration. |

| f | C₆-H | ~7.80 | Singlet (s) | 1H | Olefinic proton on the pyrimidinone ring, appearing as a singlet due to the absence of vicinal protons. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide complementary information, confirming the carbon backbone of the molecule. Eight distinct signals are predicted.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| -O-CH₂-C H₃ | ~15 | Standard aliphatic methyl carbon in an ethoxy group. |

| C₂-C H₃ | ~20 | Methyl group attached to an sp² carbon of the heterocyclic ring. |

| -O-C H₂-CH₃ | ~65 | Methylene carbon of the ethoxy group, shifted downfield by the electronegative oxygen. |

| C₅-C H₂-O- | ~68 | Methylene carbon attached to the ring, also shifted downfield by the ether oxygen. |

| C ₅ | ~110 | sp² carbon of the ring substituted with the ethoxymethyl group. |

| C ₆ | ~145 | sp² methine carbon of the ring, adjacent to a nitrogen atom. |

| C ₂ | ~155 | sp² carbon of the ring situated between two nitrogen atoms. |

| C ₄ (=O) | ~162 | Carbonyl carbon of the lactam/amide group, appearing significantly downfield. |

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

-

ATR Measurement:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Record the sample spectrum.

-

-

Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for absorption bands characteristic of the molecule's functional groups.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 3050 | N-H Stretch | Amide/Lactam | Medium, Broad |

| 3050 - 3000 | C-H Stretch | =C-H (Aromatic-like) | Medium |

| 2980 - 2850 | C-H Stretch | -C-H (Aliphatic) | Strong |

| 1680 - 1650 | C=O Stretch | Cyclic Amide (Lactam) | Strong, Sharp |

| 1640 - 1580 | C=C & C=N Stretch | Pyrimidinone Ring | Medium-Strong |

| 1470 - 1420 | C-H Bend | CH₂ Scissoring | Medium |

| 1150 - 1085 | C-O-C Stretch | Ether | Strong |

The presence of a strong carbonyl (C=O) absorption around 1660 cm⁻¹ and a broad N-H stretch above 3000 cm⁻¹ would be key diagnostic features confirming the pyrimidinone core.[1] The strong band in the 1150-1085 cm⁻¹ region is definitive for the C-O-C ether linkage of the ethoxymethyl group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Electron Ionization (EI) is a common technique that generates a molecular ion and characteristic fragment ions.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe can be used to introduce the sample into an EI source.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).

-

Detection: The abundance of each ion is recorded to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

-

Molecular Formula: C₈H₁₂N₂O₂

-

Exact Mass: 168.0899 g/mol

-

Molecular Ion (M⁺˙): A peak at m/z = 168 is expected, corresponding to the intact molecule with one electron removed.

The fragmentation pattern provides a structural fingerprint. The most likely fragmentation pathways involve the cleavage of the ethoxymethyl side chain, as it represents the most labile part of the molecule.

Diagram 2: Predicted EI-MS Fragmentation Pathway

Caption: Plausible fragmentation pathway for this compound under Electron Ionization (EI) conditions.

Interpretation of Key Fragments:

-

m/z = 139: Loss of an ethyl radical (•C₂H₅) from the molecular ion. This is a common fragmentation for ethers.

-

m/z = 123: Loss of an ethoxy radical (•OC₂H₅), resulting in a stable pyrimidinone-methylene cation. This is often a prominent peak.

-

m/z = 95: Subsequent loss of carbon monoxide (CO) from the m/z 123 fragment, a characteristic fragmentation of pyrimidinone rings.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data collectively form a detailed analytical fingerprint. When undertaking the synthesis of this molecule, researchers can use this guide as an authoritative reference to validate their experimental results. The correlation of the predicted chemical shifts, absorption frequencies, and mass fragments with experimentally obtained data will provide unambiguous confirmation of the molecular structure, ensuring the highest degree of scientific integrity for subsequent research and development activities.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

Reich, H. J. (University of Wisconsin). Structure Determination Using Spectroscopic Methods. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activity of Pyrimidinone Derivatives

Introduction: The Pyrimidinone Scaffold in Medicinal Chemistry

Pyrimidinone and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] This is largely due to their structural resemblance to the pyrimidine bases—uracil, thymine, and cytosine—which are fundamental components of nucleic acids.[2] This inherent biocompatibility and the versatile chemical nature of the pyrimidinone ring system allow for a wide range of structural modifications, leading to a diverse array of pharmacological activities.[3][4] The synthetic accessibility of pyrimidinone derivatives, often through multicomponent reactions like the Biginelli reaction, further enhances their appeal for the development of new therapeutic agents.[5] This guide provides a comprehensive overview of the significant biological activities exhibited by pyrimidinone derivatives, delving into their mechanisms of action and the experimental protocols used for their evaluation.

I. Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

Pyrimidinone derivatives have emerged as a promising class of compounds in the relentless search for novel anticancer agents.[6][3][7] Their therapeutic potential stems from their ability to interfere with various cellular processes that are critical for cancer cell proliferation, survival, and metastasis.

A. Mechanisms of Anticancer Action

The anticancer activity of pyrimidinone derivatives is often attributed to their ability to target and inhibit key enzymes and proteins involved in cancer progression. Several mechanisms have been elucidated:

-

Inhibition of Kinases: Many pyrimidinone derivatives act as potent inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[2] By inhibiting CDKs, these compounds can induce cell cycle arrest, preventing cancer cells from dividing and proliferating.[2][8] For instance, some derivatives have shown the ability to arrest the cell cycle in the G2/M phase.[8]

-

Induction of Apoptosis: A key hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis, in cancer cells. Pyrimidinone derivatives have been shown to trigger apoptosis through various pathways, including the activation of caspases, which are key executioner enzymes in the apoptotic cascade.[2][8]

-

Inhibition of Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of nucleotides, which are the building blocks of DNA. Inhibition of DHFR by certain pyrimidinone derivatives can disrupt DNA synthesis and repair, leading to the death of rapidly dividing cancer cells.[8]

-

Topoisomerase IIα Inhibition: Some pyrimidinone derivatives can inhibit the activity of topoisomerase IIα, an enzyme that plays a critical role in DNA replication and chromosome segregation.[9] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.[9]

-

Antimetabolite Activity: Due to their structural similarity to endogenous pyrimidines, some derivatives can act as antimetabolites, interfering with the synthesis of nucleic acids and thereby inhibiting cell division.[3]

B. Experimental Evaluation of Anticancer Activity

A tiered approach, progressing from in vitro to in vivo models, is typically employed to evaluate the anticancer potential of new pyrimidinone derivatives.[10][11]

1. In Vitro Assays

Initial screening of anticancer activity is performed using a panel of human cancer cell lines.[10][12]

a. Cell Viability and Cytotoxicity Assays:

These assays are fundamental for determining the concentration of a compound required to inhibit cancer cell growth.

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the pyrimidinone derivative for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes 50% inhibition of cell growth.[13]

-

-

-

SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.[12]

b. Apoptosis Assays:

These assays determine whether the compound induces programmed cell death.

-

Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Protocol:

-

Treat cancer cells with the pyrimidinone derivative.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the stained cells using a flow cytometer.[13]

-

-

c. Cell Cycle Analysis:

This assay determines the effect of the compound on the progression of the cell cycle.

-

Propidium Iodide (PI) Staining: PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

-

Protocol:

-

Treat cells with the test compound.

-

Fix the cells in cold ethanol.

-

Stain the cells with a PI solution containing RNase.

-

Analyze the DNA content by flow cytometry.[13]

-

-

2. In Vivo Models

Promising compounds from in vitro studies are further evaluated in animal models to assess their efficacy and safety.[11]

-

Xenograft Models: Human tumor cells are implanted into immunocompromised mice, and the effect of the pyrimidinone derivative on tumor growth is monitored.[11]

C. Data Presentation: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Pyrimidinone-sulfonamide hybrid 30a | T-47D (Breast Cancer) | SRB | 7.56 | [8] |

| Pyrimidinone-sulfonamide hybrid 30b | T-47D (Breast Cancer) | SRB | 2.45 | [8] |

| Pyrimidinone-sulfonamide hybrid 30b | MDA-MB-231 (Breast Cancer) | SRB | 6.86 | [8] |

| Pyrimidinone-sulfonamide hybrid DG1 | A549 (Lung Cancer) | MTT | 0.96 | [8] |

| Pyrimidinone-sulfonamide hybrid DG1 | H1975 (Lung Cancer) | MTT | 0.71 | [8] |

D. Visualization: Anticancer Evaluation Workflow

Caption: Workflow for the preclinical evaluation of the anticancer activity of pyrimidinone derivatives.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance has created an urgent need for the discovery of new antimicrobial agents.[6] Pyrimidinone derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[6][14][15]

A. Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrimidinone derivatives are diverse and can involve:

-

Inhibition of Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Inhibition of Protein Synthesis: By targeting bacterial ribosomes, these compounds can disrupt protein synthesis, which is essential for bacterial growth and survival.

-

Inhibition of Nucleic Acid Synthesis: Pyrimidinone derivatives can inhibit enzymes involved in DNA replication and transcription, such as DNA gyrase and RNA polymerase.

-

Disruption of Cell Membrane Integrity: Some compounds can interact with the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of FtsZ Polymerization: Certain thiophenyl-substituted pyrimidine derivatives have been shown to inhibit the polymerization of FtsZ, a key protein in bacterial cell division, leading to a bactericidal effect.[16]

B. Experimental Evaluation of Antimicrobial Activity

Standardized methods are used to determine the in vitro susceptibility of microorganisms to pyrimidinone derivatives.[17][18]

1. Broth Dilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][19][20]

-

Protocol:

-

Prepare serial twofold dilutions of the pyrimidinone derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[20]

-

2. Agar Dilution Method

Similar to the broth dilution method, this technique also determines the MIC but is performed on a solid medium.[19] It is particularly useful for testing multiple microbial strains against a single compound.[19]

3. Disk Diffusion Method

This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[17][18]

-

Protocol:

-

A standardized inoculum of the test bacterium is spread evenly over the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Paper disks impregnated with a known concentration of the pyrimidinone derivative are placed on the agar surface.

-

The plate is incubated, allowing the compound to diffuse into the agar and create a concentration gradient.

-

The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured and correlated with the susceptibility of the organism.[17][20]

-

C. Visualization: Antimicrobial Susceptibility Testing

Caption: Common methods for evaluating the antimicrobial activity of pyrimidinone derivatives.

III. Antiviral Activity: A Promising Frontier in Virology

Pyrimidinone derivatives have demonstrated notable activity against a range of viruses, making them attractive candidates for the development of new antiviral therapies.[6][7][21] Their mechanisms of action often target specific stages of the viral life cycle.

A. Mechanisms of Antiviral Action

The antiviral properties of pyrimidinone derivatives can be attributed to several mechanisms:

-

Inhibition of Viral Replication: Many derivatives act by inhibiting key viral enzymes, such as reverse transcriptase or polymerase, which are essential for the replication of the viral genome.[22]

-

Inhibition of Viral Entry: Some compounds may prevent the virus from entering the host cell by interfering with the binding of viral proteins to cellular receptors or by blocking the fusion of the viral envelope with the cell membrane.[23]

-

Inhibition of Viral Maturation: Certain derivatives can interfere with the assembly and maturation of new virus particles, rendering them non-infectious.[22]

-

Inhibition of Pyrimidine Synthesis: Some pyrimidinone derivatives can inhibit host cell enzymes involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[24] This depletion of the cellular pyrimidine pool can indirectly inhibit viral replication, as viruses are dependent on host cell machinery for their propagation.[24]

B. Experimental Evaluation of Antiviral Activity

The evaluation of antiviral activity involves cell-based assays that measure the ability of a compound to inhibit viral replication.[23][25]

1. Plaque Reduction Assay

This is a classic and reliable method for quantifying the inhibition of viral replication.

-

Protocol:

-

A confluent monolayer of host cells is infected with a known amount of virus.

-

The infected cells are overlaid with a semi-solid medium containing various concentrations of the pyrimidinone derivative.

-

After an incubation period that allows for viral replication and plaque formation (localized areas of cell death), the cells are fixed and stained.

-

The number of plaques is counted, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[26]

-

2. Cytopathic Effect (CPE) Inhibition Assay

This assay is used for viruses that cause a visible cytopathic effect (e.g., cell rounding, detachment) in infected cells.[27]

-

Protocol:

-

Host cells are seeded in a multi-well plate.

-

The cells are infected with the virus in the presence of different concentrations of the test compound.

-

After incubation, the extent of CPE is visually assessed or quantified using a cell viability assay (e.g., MTT).

-

The EC50 is calculated as the concentration of the compound that protects 50% of the cells from the viral CPE.[26]

-

3. Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compounds on the host cells to ensure that the observed antiviral effect is not due to toxicity.[23]

-

Protocol:

-

Host cells are treated with the same concentrations of the pyrimidinone derivative as in the antiviral assay, but without the virus.

-

Cell viability is measured using an assay like the MTT assay.

-

The 50% cytotoxic concentration (CC50) is determined.

-

The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for the virus over the host cell.

-

C. Visualization: Antiviral Assay Workflow

Caption: A typical workflow for the in vitro evaluation of the antiviral activity of pyrimidinone derivatives.

IV. Cardiovascular Activity: Modulating Cardiac and Vascular Function

Pyrimidinone derivatives have also been investigated for their effects on the cardiovascular system, with some compounds exhibiting antihypertensive and cardiotonic properties.[28]

A. Mechanisms of Cardiovascular Action

The cardiovascular effects of pyrimidinone derivatives can be mediated through several mechanisms:

-

Calcium Channel Blockade: Some dihydropyrimidine derivatives, which are structurally related to pyrimidinones, act as calcium channel blockers.[5] By inhibiting the influx of calcium into vascular smooth muscle cells, they cause vasodilation, leading to a reduction in blood pressure.[5][29]

-

Vasodilation: Certain pyrimidinone derivatives can induce relaxation of blood vessels through endothelium-independent mechanisms, contributing to their hypotensive effects.[29]

-

Cardiotonic Effects: Some derivatives have been shown to exert a positive inotropic effect, meaning they increase the force of myocardial contraction.[28] This can be beneficial in conditions like heart failure. The mechanism may involve antagonism of adenosine receptors.[28]

-

Antiplatelet Activity: Inhibition of platelet aggregation is another reported cardiovascular effect of some pyrimidinone derivatives, which could be beneficial in preventing thrombosis.[29]

B. Experimental Evaluation of Cardiovascular Activity

A combination of ex vivo and in vitro models is used to characterize the cardiovascular effects of pyrimidinone derivatives.[30]

1. Isolated Tissue Preparations

-

Isolated Aortic Rings: This ex vivo model is used to assess the vasodilator effects of compounds.[29][30]

-

Protocol:

-

Aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.

-

The rings are pre-contracted with an agent like phenylephrine or potassium chloride.

-

The pyrimidinone derivative is added in a cumulative manner, and the relaxation of the aortic ring is measured.[29]

-

-

-

Isolated Perfused Heart (Langendorff Preparation): This ex vivo model allows for the assessment of the direct effects of compounds on cardiac function, including heart rate and contractility, in the absence of systemic influences.[30]

2. In Vitro Assays for Cardiac Fibrosis

Cardiac fibrosis is a key pathological feature of many cardiovascular diseases. In vitro models can be used to screen for compounds with anti-fibrotic activity.[31][32][33]

-

Myofibroblast Differentiation Assay:

-

Protocol:

-

Cardiac fibroblasts are cultured and treated with a pro-fibrotic stimulus, such as TGF-β1, to induce their differentiation into myofibroblasts.

-

The cells are co-treated with the pyrimidinone derivative.

-

The expression of fibrotic markers, such as α-smooth muscle actin (α-SMA) and collagen, is assessed by techniques like immunofluorescence or western blotting.[31]

-

-

C. Visualization: Cardiovascular Activity Evaluation

Caption: Experimental models for evaluating the cardiovascular activity of pyrimidinone derivatives.

V. Conclusion and Future Directions

The pyrimidinone scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents with a wide spectrum of biological activities. The ongoing exploration of this chemical space, coupled with a deeper understanding of the underlying mechanisms of action, holds great promise for the development of new drugs to address significant unmet medical needs in oncology, infectious diseases, and cardiovascular medicine. Future research should focus on optimizing the structure-activity relationships of pyrimidinone derivatives to enhance their potency and selectivity, as well as on elucidating their detailed molecular targets to facilitate rational drug design. The continued application of the robust experimental protocols outlined in this guide will be instrumental in advancing these promising compounds from the laboratory to the clinic.

References

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. (2018, September 27). Juniper Publishers.

- Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.).

- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021, July 7). Frontiers.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021, August 13). INTEGRA Biosciences.

- Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate.

- Antiviral Drug Screening. (n.d.). VIROLOGY RESEARCH SERVICES.

- Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers.

- Ex vivo and in vitro exploration of cardiovascular diseases. (n.d.). Cardiomedex.

- Development and Validation of a Phenotypic High-Content Imaging Assay for Assessing the Antiviral Activity of Small-Molecule Inhibitors Targeting Zika Virus. (n.d.). Antimicrobial Agents and Chemotherapy. ASM Journals.

- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021, July 8). PMC.

- Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation. (n.d.). PubMed.

- Antibiotic sensitivity testing. (n.d.). Wikipedia.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).

- Viral Entry Assays and Molecular Docking to Identify Antiviral Agents. (2022, August 9). Protocol Preview.

- In vitro diagnostics in the development and use of cardiovascular medicines. (2010). Current Opinion in Molecular Therapeutics.

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.

- In vitro methods for testing antiviral drugs. (n.d.). PMC. PubMed Central.

- In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis. (2021, July 8). PubMed.

- Biological Activity of Pyrimidine Derivativies: A Review. (2025, August 9). ResearchGate.

- Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies. (n.d.). PubMed.

- The Cardiovascular Properties of Some Amide Derivatives of Pyrimidin-8-on[2,1-f]theophylline-9- Alkylcarboxylic Acids. (2025, August 6). Request PDF. ResearchGate.

- A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org.

- Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019, May 4). Oriental Journal of Chemistry.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. (2024, April 16). PMC. NIH.

- Antiviral & Antimicrobial Testing. (n.d.). Charles River Laboratories.

- Pyrimidine-derived cardiovascular agents. (n.d.). Download Scientific Diagram. ResearchGate.

- Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). (n.d.). PubMed.

- Application Notes and Protocols for Evaluating the Efficacy of Anticancer Agent 61. (n.d.). Benchchem.

- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.

- Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (n.d.). ijrpr.

- Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways. (2021, April 10). PubMed.

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC. NIH.

- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.

- (PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12).

- The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific. (n.d.). NIH.

- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). NIH.

- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (n.d.). PMC. NIH.

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024, November 25).

- Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. (2023, June 20). MDPI.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). PMC. NIH.

- Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC.

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (n.d.). PMC. NIH.

- (PDF) An overview on synthesis and biological activity of pyrimidines. (2025, August 9). ResearchGate.

- Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2025, August 8). ResearchGate.

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijrpr.com [ijrpr.com]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iv.iiarjournals.org [iv.iiarjournals.org]

- 11. ijpbs.com [ijpbs.com]

- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Novel pyrimidinone derivatives: synthesis, antitumor and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. woah.org [woah.org]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. apec.org [apec.org]

- 21. researchgate.net [researchgate.net]

- 22. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 24. The Establishment of an Antiviral State by Pyrimidine Synthesis Inhibitor is Cell Type-Specific - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 26. criver.com [criver.com]

- 27. journals.asm.org [journals.asm.org]

- 28. Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Antihypertensive potential of selected pyrimidine derivatives: Explanation of underlying mechanistic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Ex vivo / in vitro exploration | Cardiomedex [cardiomedex.com]

- 31. Frontiers | In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis [frontiersin.org]

- 32. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Intricacies: A Technical Guide to the Mechanism of Action of Substituted Pyrimidinones

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidinones represent a versatile and highly privileged scaffold in modern medicinal chemistry. Their inherent drug-like properties and synthetic tractability have led to the discovery of numerous potent and selective modulators of a wide array of biological targets. This in-depth technical guide, designed for the discerning researcher, delves into the core mechanisms of action of this fascinating class of molecules, providing not only a conceptual framework but also practical, field-proven experimental methodologies for their investigation.

The Pyrimidinone Core: A Foundation for Diverse Bioactivity

The pyrimidinone nucleus, a six-membered heterocyclic ring with two nitrogen atoms, is a key structural motif found in naturally occurring molecules, including the nucleobases of DNA and RNA.[1][2][3] This inherent biocompatibility, coupled with the vast potential for chemical modification at various positions of the ring, has established substituted pyrimidinones as a cornerstone in the development of novel therapeutics. The strategic placement of different substituents allows for the fine-tuning of their pharmacological properties, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][4][5]

Dominant Mechanisms of Action: A Multi-faceted Approach

The therapeutic potential of substituted pyrimidinones stems from their ability to interact with a variety of key biological targets. Below, we explore some of the most well-documented mechanisms of action.

Kinase Inhibition: A Major Avenue for Anticancer Therapy

A predominant mechanism of action for many substituted pyrimidinones is the inhibition of protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Substituted pyrimidinones have been successfully developed as potent inhibitors of several key oncogenic kinases.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives have been designed as potent inhibitors of EGFR, a receptor tyrosine kinase whose aberrant signaling is implicated in the development and progression of various solid tumors.[7][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates.[7]

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9][10][11] Several substituted pyrimidinones have been identified as potent inhibitors of various CDKs, including CDK2, CDK4, and CDK9.[12][13][14][15][16]

-

Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a crucial component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[17] A number of pyrimidine-based compounds have been developed as potent and selective inhibitors of BTK.[18][19][20]

Below is a diagram illustrating the general mechanism of competitive kinase inhibition by a substituted pyrimidinone.

Caption: Competitive Inhibition of a Kinase by a Substituted Pyrimidinone.

The following table summarizes the inhibitory activity of selected substituted pyrimidinones against various kinases.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrido[4,3-d]pyrimidine | EGFR | 8 - 18 | [8] |

| 4,6-Dianilinopyrimidine | EGFR | Varies (µM to nM range) | [6] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [21] |

| 2-Arylaminopurine | CDK2 | 44 | [12] |

| Pyrrolo[2,3-d]pyrimidine | CDK9 | Varies (µM to nM range) | [13] |

| Pyrazolopyrimidine | BTK | 7.95 | [18] |

| N,9-Diphenyl-9H-purin-2-amine | BTK | 0.4 - 0.5 | [19] |

| Thienopyrimidine | BTK | 29.9 | [20] |

Modulation of Cell Cycle and Induction of Apoptosis

A direct consequence of kinase inhibition and interference with other cellular pathways is the profound effect of substituted pyrimidinones on cell cycle regulation. By inhibiting key cell cycle engines like CDKs, these compounds can induce cell cycle arrest at specific checkpoints, most commonly the G1/S or G2/M transition.[18] This halt in proliferation provides an opportunity for the cell to either repair DNA damage or, if the damage is too severe, undergo programmed cell death (apoptosis).

Several studies have demonstrated that substituted pyrimidinones can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[18] This often involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

The following diagram illustrates how a substituted pyrimidinone can lead to cell cycle arrest and apoptosis.

Caption: Induction of Cell Cycle Arrest and Apoptosis by a Substituted Pyrimidinone.

Other Notable Mechanisms

Beyond their well-established roles in oncology, substituted pyrimidinones exhibit a range of other biological activities:

-

Anti-inflammatory Activity: Certain pyrimidinone derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[5][20]

-

Antibacterial Activity: Some substituted pyrimidinones have demonstrated potent antibacterial activity, with mechanisms that may involve the inhibition of essential bacterial enzymes.[21]

Experimental Protocols for Mechanistic Elucidation

To rigorously characterize the mechanism of action of a novel substituted pyrimidinone, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a compound against a specific kinase.

Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the amount of ATP consumed or ADP produced.[11][22]

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target kinase in an appropriate kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[10]

-

Prepare a stock solution of the specific kinase substrate.

-

Prepare a stock solution of ATP at a concentration relevant to the kinase being studied.

-

Perform serial dilutions of the substituted pyrimidinone to create a range of concentrations for IC50 determination.

-

-

Assay Setup (96-well or 384-well plate):

-

Add the kinase assay buffer to each well.

-

Add the serially diluted test compound or vehicle control (e.g., DMSO) to the appropriate wells.

-

Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP and substrate mixture to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and detect the level of phosphorylation. Several detection methods can be used:

-

Radiometric Assay: Utilizes [γ-³²P]ATP and measures the incorporation of the radiolabel into the substrate.

-

Luminescence-based Assay: Measures the amount of ADP produced, which is proportional to kinase activity.[10][22]

-

Fluorescence-based Assay: Can utilize fluorescently labeled substrates or antibodies.

-

-

-

Data Analysis:

-

Plot the kinase activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic or cytostatic effects of a compound on a cell population.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5][23]

Protocol:

-

Cell Seeding:

-

Culture the desired cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of the substituted pyrimidinone in culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[2]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This technique allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in G0/G1 (2N DNA), S (between 2N and 4N DNA), and G2/M (4N DNA) phases.[24]

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to attach overnight.

-

Treat the cells with the substituted pyrimidinone at various concentrations for the desired time period.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.[25] Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[24][25]

-

Incubate in the dark at room temperature for 15-30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000-20,000 events per sample.[7]

-

Generate a histogram of fluorescence intensity to visualize the cell cycle distribution.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

Compare the cell cycle profiles of treated cells to the vehicle-treated control to identify any cell cycle arrest.

-

Conclusion

Substituted pyrimidinones are a remarkably versatile class of compounds with a wide range of biological activities and mechanisms of action. Their ability to potently and selectively inhibit key cellular targets, particularly protein kinases, has cemented their importance in the field of drug discovery, especially in oncology. A thorough understanding of their molecular mechanisms, facilitated by the robust experimental protocols outlined in this guide, is crucial for the continued development of this promising class of therapeutic agents. The self-validating nature of these integrated experimental approaches ensures a high degree of confidence in the elucidated mechanisms, paving the way for the rational design of next-generation substituted pyrimidinone-based drugs.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

Pyrimidine and purine analogues, effects on cell cycle regulation and the role of cell cycle inhibitors to enhance their cytotoxicity. (2005). PubMed. [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

-

MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. [Link]

-

Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. [Link]

-

Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

-

EGFR enzyme IC50 values for lead compound 1 and its analogues. ResearchGate. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022, June 13). NIH. [Link]

-

Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. (2018). PubMed. [Link]

-

Half-maximal inhibitory concentration (IC50) values of pyrimidine derivatives MKP106–123 against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR)-2. NLM Dataset Catalog. [Link]

-

New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024, January 9). NIH. [Link]

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). ACS Publications. [Link]

-

In vitro kinase assay. (2024, May 31). Protocols.io. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023, January 19). NIH. [Link]

-

Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. (2016). NIH. [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. (2019). MDPI. [Link]

-

(PDF) In vitro kinase assay v1. (2023, June 27). ResearchGate. [Link]

-

Pyrido[2,3- d ]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. (2000). ResearchGate. [Link]

-

Kinase assays. (2020, September 1). BMG LABTECH. [Link]

-

Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. (2021, March 15). PubMed. [Link]

-

Design and synthesis of novel pyrimidine analogs as highly selective, non-covalent BTK inhibitors. (2017). PubMed. [Link]

-

Discovery of novel thieno[2,3-d]pyrimidin-4-yl hydrazone-based inhibitors of cyclin D1-CDK4: synthesis, biological evaluation and structure-activity relationships. Part 2. (2009, December 1). PubMed. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs. [Link]

Sources

- 1. clyte.tech [clyte.tech]

- 2. creative-diagnostics.com [creative-diagnostics.com]